molecular formula C25H39N3O3 B3204303 (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol CAS No. 103348-50-1

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol

Cat. No.: B3204303
CAS No.: 103348-50-1
M. Wt: 429.6 g/mol
InChI Key: ORUYONFWESLTQS-MLQNYIGJSA-N
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Description

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is a complex organic compound characterized by its azido, benzoyloxy, and octadecenol functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol typically involves multiple steps, starting from readily available precursors. One common approach involves the following steps:

    Formation of the Octadecenol Backbone: The synthesis begins with the preparation of the octadecenol backbone through a series of reactions, including hydroboration-oxidation of an alkyne to yield the desired alcohol.

    Introduction of the Azido Group: The azido group is introduced via nucleophilic substitution, where a suitable leaving group (e.g., a halide) is replaced by an azide ion.

    Benzoylation: The hydroxyl group is then protected by benzoylation, using benzoyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors, automated synthesis platforms, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or ketones, depending on the reaction conditions.

    Reduction: Reduction of the azido group can yield amines, which can further participate in various organic transformations.

    Substitution: The azido group can be substituted with other nucleophiles, leading to a wide range of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst are typically used.

    Substitution: Nucleophiles like amines, thiols, or alcohols can be used under mild conditions to replace the azido group.

Major Products

Scientific Research Applications

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol has several scientific research applications:

    Chemistry: It serves as a versatile intermediate in organic synthesis, enabling the construction of complex molecules.

    Biology: The compound can be used in bioconjugation techniques, where the azido group reacts with alkynes in click chemistry to label biomolecules.

    Industry: Utilized in the synthesis of advanced materials, including polymers and nanomaterials with unique properties.

Mechanism of Action

The mechanism of action of (2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol involves its functional groups interacting with molecular targets. The azido group, for instance, can participate in bioorthogonal reactions, enabling the selective modification of biomolecules without interfering with native biological processes. The benzoyloxy group can enhance the compound’s stability and facilitate its incorporation into larger molecular frameworks.

Comparison with Similar Compounds

Similar Compounds

    Sphingosine: (2S,3R,4E)-2-amino-4-octadecene-1,3-diol, a structurally related compound with significant biological roles.

    Ceramide: A sphingoid base amide-fatty acid-linked form, known for its role in cell signaling and apoptosis.

    Phytosphingosine: (2S,3S,4R)-2-amino-1,3,4-trihydroxyalkane, another sphingoid base with distinct hydroxylation patterns.

Uniqueness

(2S,3R,4E)-2-azido-3-benzoyloxy-4-octadecenol is unique due to its combination of azido and benzoyloxy groups, which confer distinct reactivity and stability. This makes it a valuable tool in synthetic chemistry and bioconjugation applications, distinguishing it from other sphingoid bases and related compounds.

Properties

IUPAC Name

[(E,2S,3R)-2-azido-1-hydroxyoctadec-4-en-3-yl] benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H39N3O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-17-20-24(23(21-29)27-28-26)31-25(30)22-18-15-14-16-19-22/h14-20,23-24,29H,2-13,21H2,1H3/b20-17+/t23-,24+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORUYONFWESLTQS-MLQNYIGJSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCCCCCCC=CC(C(CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCCCCCCC/C=C/[C@H]([C@H](CO)N=[N+]=[N-])OC(=O)C1=CC=CC=C1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H39N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID601199929
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

429.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

103348-50-1
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=103348-50-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4-Octadecene-1,3-diol, 2-azido-, 3-benzoate, (2S,3R,4E)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601199929
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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